molecular formula C12H10N4 B14355702 3,8-Dimethylpyrazino[2,3-f]quinoxaline CAS No. 95260-59-6

3,8-Dimethylpyrazino[2,3-f]quinoxaline

Cat. No.: B14355702
CAS No.: 95260-59-6
M. Wt: 210.23 g/mol
InChI Key: QBYLMHUIGVYTLP-UHFFFAOYSA-N
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Description

3,8-Dimethylpyrazino[2,3-f]quinoxaline is a fused heterocyclic compound of interest in advanced chemical research and development. This compound is built on a quinoxaline core, a scaffold renowned for its significant and wide-ranging applications in medicinal chemistry and materials science . Quinoxaline derivatives are extensively investigated for their diverse biological activities. The quinoxaline moiety is a key structural component in various pharmacological agents, with documented research highlighting its potential as a core template in compounds exhibiting antimicrobial, anticancer, and kinase inhibitory activities . Furthermore, the planar, electron-deficient nature of the quinoxaline structure makes it a valuable building block in material science, particularly in the development of organic semiconductors and fluorescent probes . This product is provided strictly For Research Use Only. It is intended for use in laboratory research and is not intended for human consumption, diagnostic use, or any therapeutic or veterinary applications.

Properties

CAS No.

95260-59-6

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3,8-dimethylpyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C12H10N4/c1-7-5-13-11-9(15-7)3-4-10-12(11)14-6-8(2)16-10/h3-6H,1-2H3

InChI Key

QBYLMHUIGVYTLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C=CC3=NC(=CN=C32)C

Origin of Product

United States

Preparation Methods

Condensation of 1,2-Diamines with 1,2-Dicarbonyl Derivatives

Core Reaction Mechanism

The quinoxaline scaffold is classically synthesized via condensation between 1,2-diamines and 1,2-dicarbonyl compounds. For 3,8-dimethylpyrazino[2,3-f]quinoxaline, this method requires strategically substituted precursors. For example, 3,8-dimethyl-1,2-diaminobenzene reacts with glyoxal derivatives under acidic or catalytic conditions to form the pyrazinoquinoxaline core.

Catalytic Enhancements

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as an efficient catalyst for such condensations. In ethanol at room temperature, selectfluor (1 mol%) accelerates the cyclization of 1,2-diamines and 1,2-dicarbonyls, achieving yields up to 96% within minutes. This method minimizes side reactions, as demonstrated in the synthesis of analogous quinoxalines.

Methyl Group Incorporation

Introducing methyl groups at the 3 and 8 positions necessitates precursors like 3,8-dimethyl-1,2-phenylenediamine. Alternatively, methyl-substituted 1,2-dicarbonyl compounds (e.g., 2,3-butanedione) can be used, though steric effects may reduce reactivity.

Multi-Step Synthesis via Cyclization and Functionalization

Sequential Ring Formation

A modular approach involves constructing the quinoxaline and pyrazine rings separately. For instance, quinoxaline derivatives are first synthesized, followed by pyrazine annulation.

Quinoxaline Precursor Synthesis

2,3-Dimethylquinoxaline, prepared via ruthenium-catalyzed reactions, serves as a starting material. Treatment with nitric acid introduces nitro groups, which are subsequently reduced to amines for pyrazine ring formation.

Pyrazine Annulation

The amine intermediates undergo cyclization with α-diketones or α-keto acids to form the pyrazinoquinoxaline framework. Microwave-assisted heating (100–150°C) reduces reaction times from hours to minutes.

Transition Metal-Catalyzed Methods

Ruthenium-Based Catalysis

The [Ru3(CO)12]/CsOH·H2O system facilitates one-pot synthesis of dimethylquinoxalines from nitroarenes and diols. Adapting this protocol, 2-nitroaniline and 2,3-butanediol react under nitrogen at 150°C to yield 2,3-dimethylquinoxaline (82%), which can be further functionalized.

Limitations and Adaptations

While effective for simple quinoxalines, this method requires optimization for fused systems like pyrazinoquinoxalines. Elevated temperatures (150–200°C) and prolonged reaction times (8–12 h) are often necessary.

Post-Synthetic Methylation Strategies

Alkylation of Pyrazinoquinoxaline

Methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, treating pyrazino[2,3-f]quinoxaline with methyl iodide in dimethylformamide (DMF) and potassium carbonate (K2CO3) at 60°C yields the 3,8-dimethyl derivative.

Regioselectivity Challenges

Achieving precise methylation at the 3 and 8 positions requires directing groups or protective strategies. Electron-donating substituents on the quinoxaline ring enhance regioselectivity.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Scalability of Preparation Methods

Method Reagents/Conditions Yield (%) Time Advantages Limitations
Condensation 1,2-Diamine, 1,2-dicarbonyl, Selectfluor 70–96 3–60 min Rapid, high-yield, catalytic Requires methyl-substituted precursors
Multi-Step Cyclization Nitroarenes, Diols, [Ru3(CO)12] 60–82 8–12 h Modular, adaptable Multi-step, high-temperature
Post-Synthetic Methylation Methyl iodide, K2CO3, DMF 45–65 6–24 h Flexible, late-stage modification Poor regioselectivity

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethylpyrazino[2,3-f]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,8-Dimethylpyrazino[2,3-f]quinoxaline has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,8-Dimethylpyrazino[2,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Core Structure Substituents Key Properties
3,8-Dimethylpyrazino[2,3-f]quinoxaline Pyrazino[2,3-f]quinoxaline 3-CH₃, 8-CH₃ Enhanced hydrophobicity; potential HDAC inhibition
Selenopheno[2,3-b]quinoxaline Selenophene-fused quinoxaline Arylselanyl/sulfanyl Electron-deficient; used in selenocyclization reactions
Pyrazolo[1,5-a]quinoxaline Pyrazole-fused quinoxaline Alkyl chains (C4–C5) TLR7 antagonism; chain length-dependent activity
HAT-CN (Dipyrazino[2,3-f:2',3'-h]quinoxaline) Hexaazatriphenylene Hexacarbonitrile groups Electron-deficient; OLED hole injection layer
Indolo[2,3-b]quinoxaline Indole-fused quinoxaline Varied side chains DNA intercalation; anticancer and antiviral activities

Key Observations :

  • Substituent Impact: Methyl groups in 3,8-Dimethylpyrazinoquinoxaline improve binding to hydrophobic pockets (e.g., HDAC enzymes) , while arylselanyl groups in selenopheno derivatives enhance electrophilic cyclization efficiency .
  • Chain Length: Pyrazoloquinoxalines with C4–C5 alkyl chains exhibit optimal TLR7 antagonism, highlighting the role of substituent size in biological activity .

Contrasts :

  • Electrophilic vs. Nucleophilic Pathways: Selenopheno derivatives rely on electrophilic cyclization , whereas pyrazoloquinoxalines use nucleophilic substitution .
  • Substituent Sensitivity: Fluorine substituents on aryl rings in selenopheno derivatives lower reactivity, whereas methyl groups in 3,8-Dimethylpyrazinoquinoxaline are synthetically stable .

Divergent Roles :

  • Medicinal vs. Materials Focus: 3,8-Dimethylpyrazinoquinoxaline and indoloquinoxalines target biological pathways , whereas HAT-CN and selenopheno derivatives are materials-oriented .
  • Mechanistic Differences: While 3,8-Dimethylpyrazinoquinoxaline inhibits HDACs via zinc binding , indoloquinoxalines intercalate DNA without significant topoisomerase II inhibition .

Electronic and Reactivity Profiles

  • Electron Deficiency: HAT-CN derivatives exhibit strong electron-deficient behavior due to hexacarbonitrile groups, making them ideal for charge transport . In contrast, 3,8-Dimethylpyrazinoquinoxaline has moderate electron density, favoring enzyme interactions .
  • Reduction Behavior: 3,8-Dimethylpyrazinoquinoxaline undergoes electrochemical reduction to dihydro derivatives, forming redox-active systems . Selenopheno derivatives show stability under similar conditions due to selenium’s electronegativity .

Q & A

Q. What are the common synthetic routes for preparing 3,8-Dimethylpyrazino[2,3-f]quinoxaline, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves condensation reactions or hydrothermal methods. For example:

  • Hydrothermal synthesis : A mixture of pyrazino[2,3-f]quinoxaline (pzq), copper(II) acetate, malic acid, and Et₃N in water heated at 424 K for 3 days yields crystalline derivatives. Adjusting stoichiometry and pH (via Et₃N) optimizes crystal growth .
  • Condensation reactions : Reacting α-diketones with 1,2-diamines under reflux in ethanol or rectified spirit is a standard approach. For example, benzil and o-phenylenediamine yield 2,3-diphenylquinoxaline, a structurally related compound. Key factors include solvent polarity, temperature (80–100°C), and reaction time (24–48 hrs) .

Q. Table 1: Comparative Synthesis Strategies

MethodReagents/ConditionsYield Optimization TipsReference
Hydrothermalpzq, Cu(OAc)₂, malic acid, Et₃N, H₂O, 424 KpH control via Et₃N addition
Condensation1,2-diamine + α-diketone, ethanol, refluxAnhydrous conditions, N₂ atmosphere

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?

Methodological Answer:

  • X-ray crystallography : Resolves molecular geometry and crystallographic disorder (e.g., disordered C12/C13/O3 atoms refined isotropically using SHELXL in Olex2) .
  • Spectroscopy : NMR (¹H/¹³C) confirms methyl group positions; mass spectrometry validates molecular weight (e.g., C10H8N4 derivatives at m/z 184.2) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in derivatives, and how does this impact X-ray data interpretation?

Methodological Answer: Disordered atoms (e.g., C12/C13/O3 in ) are modeled using:

  • Occupancy refinement : Split sites with bond-length restraints (e.g., 0.49:0.51 occupancy ratio) .
  • Isotropic refinement : Reduces overfitting in low-resolution datasets.
    Disorder complicates electron density maps but is mitigated by high-resolution data (>1.0 Å) and restrained refinement .

Q. How do modifications to the quinoxaline core influence charge transport in OLEDs?

Methodological Answer: Electron-deficient pyrazinoquinoxaline derivatives (e.g., HATCN) enhance n-type semiconductor performance via:

  • π-π stacking : Planar HAT derivatives form columnar structures, improving electron mobility in hole-blocking layers (HBLs) .
  • Substituent effects : Methyl groups reduce steric hindrance, while cyano groups (HATCN) lower LUMO levels (-4.45 eV), aligning with ITO electrodes .

Q. Table 2: Electronic Properties of HAT Derivatives

CompoundApplication in OLEDsLUMO (eV)HOMO (eV)Reference
HATCNHole injection layer (HIL)-4.45-7.10
3,8-Dimethyl-HATn-type semiconductor-3.80-6.50

Q. What computational approaches predict binding affinity to targets like GSK-3β?

Methodological Answer:

  • Molecular docking : AutoDock or Schrödinger Suite models interactions (e.g., hydrogen bonds between quinoxaline carboxylates and GSK-3β Arg141/Val110) .
  • QSAR : Correlates substituent electronegativity (e.g., bromo groups) with IC50 values. Bromo-substituted derivatives show 10-fold higher inhibition than nitro analogs (IC50 = 0.18 μM vs. 2.5 μM) .

Q. How are anticancer activities evaluated, and what mechanistic insights are derived from IC50 assays?

Methodological Answer:

  • In vitro assays : MTT assays on NSCLC cells (A549) measure viability reduction (e.g., 80% inhibition at 50 μM) .
  • Kinase inhibition : GSK-3β inhibition is quantified via ADP-Glo™ kinase assays. Compound 45 () binds competitively with ATP, confirmed by Lineweaver-Burk plots .

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